6-Hydroxy-4-(morpholin-4-ylmethyl)-7-phenylchromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the various rings and attach the functional groups. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromen-2-one group would contribute to the rigidity of the molecule, while the morpholin-4-ylmethyl group could potentially add some flexibility. The hydroxy and ketone groups could be involved in hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the hydroxy group could potentially be deprotonated to form a negatively charged oxygen atom, which could then act as a nucleophile in subsequent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and ketone groups could increase the compound’s solubility in polar solvents .Scientific Research Applications
Medicinal Chemistry Applications
Research has explored compounds with structures similar to 6-Hydroxy-4-(morpholin-4-ylmethyl)-7-phenylchromen-2-one for their potential in medicinal applications. For example, a study on a para-hydroxy[bis(ortho-morpholinylmethyl)]phenyl-1,4-DHP compound revealed antihypertensive and antiarrhythmic properties, suggesting utility in cardiovascular therapies (Abrego et al., 2010). Another study described the design of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines with activities such as sympathomimetic, analgesic, and anti-inflammatory, indicating their broad pharmacological potential (Rekka & Kourounakis, 2010).
Organic Synthesis and Chemistry
Research has also focused on the synthesis and chemical properties of related morpholine derivatives. For example, a study on the synthesis of an active metabolite of a PI3 kinase inhibitor involved a morpholine derivative, highlighting the role of these compounds in the synthesis of complex therapeutic agents (Chen et al., 2010). Another study demonstrated the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of Naproxen for improved topical drug delivery, illustrating the utility of morpholine derivatives in prodrug design (Rautio et al., 2000).
Material Science and Imaging Applications
Morpholine derivatives have also found applications in materials science and imaging. For instance, a study on the auto-assembling of ditopic macrocyclic lanthanide chelates with transition-metal ions, using a morpholine-substituted compound, discussed the creation of high relaxivity contrast agents for magnetic resonance imaging (Paris et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could potentially explore the synthesis, properties, and applications of this compound in more detail. For example, studies could be conducted to optimize the synthesis process, investigate the compound’s reactivity, or explore its potential uses in fields such as medicine or materials science .
properties
IUPAC Name |
6-hydroxy-4-(morpholin-4-ylmethyl)-7-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18-11-17-15(13-21-6-8-24-9-7-21)10-20(23)25-19(17)12-16(18)14-4-2-1-3-5-14/h1-5,10-12,22H,6-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQUYHIHEGPBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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